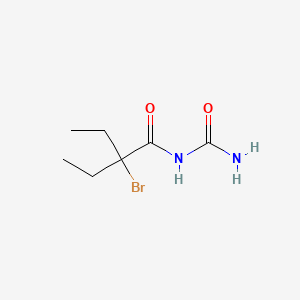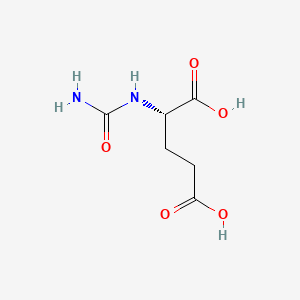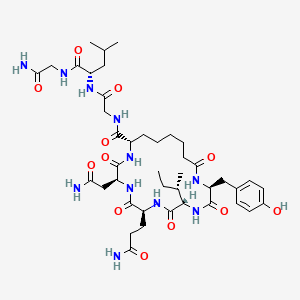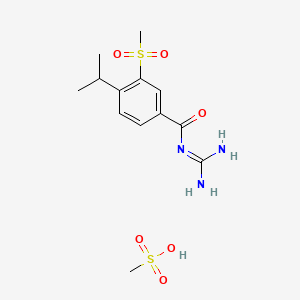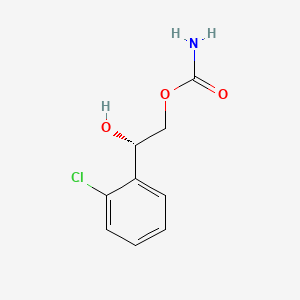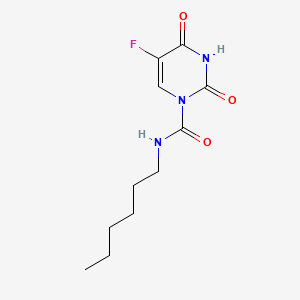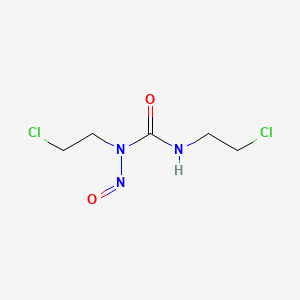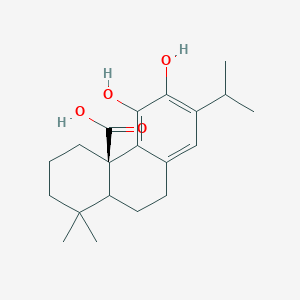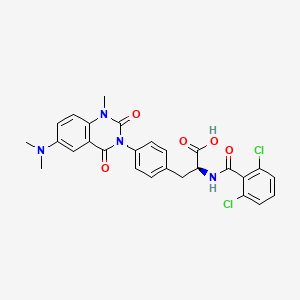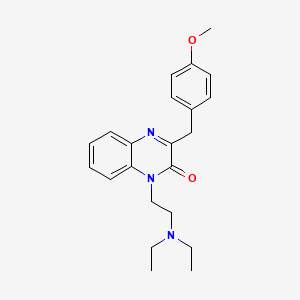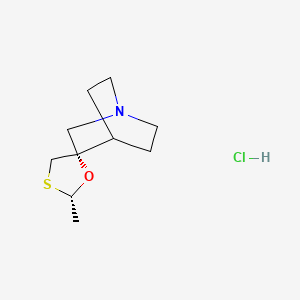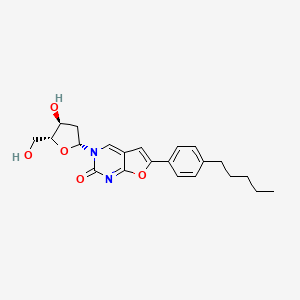![molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2](/img/structure/B1668519.png)
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
概要
準備方法
合成経路と反応条件: CGP-53353の合成には、4-フルオロアニリンと無水フタル酸を反応させて中間体である5,6-ビス[(4-フルオロフェニル)アミノ]-1H-イソインドール-1,3(2H)-ジオンを生成することが含まれます。 この反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で制御された温度条件下で行われます .
工業生産方法: CGP-53353の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度試薬と高度な精製技術を使用して、最終製品が所定の純度と品質の基準を満たすようにすることが含まれます .
化学反応の分析
反応の種類: CGP-53353は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を生成することができます。
還元: 還元反応は、CGP-53353を還元形に変換することができます。
置換: この化合物は、1つ以上の官能基が他の基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、ハロゲンやアルキル化剤などの試薬が、制御された温度と圧力条件下で使用されることがよくあります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換はCGP-53353のさまざまな置換誘導体を生成する可能性があります .
4. 科学研究への応用
CGP-53353は、次のような幅広い科学研究への応用があります。
化学: タンパク質キナーゼCβIIを含む研究で、選択的阻害剤として使用されています。
生物学: プリオン性Sup35線維化と新規アミロイドβ42アセンブリを阻害するため、神経変性疾患の研究において価値があります。
医学: タンパク質キナーゼCβII活性に関連する病状(糖尿病によるアテローム性動脈硬化など)の治療における潜在的な治療的応用があります。
科学的研究の応用
CGP-53353 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving protein kinase C beta II.
Biology: Inhibits prionogenic Sup35 fibrillization and de novo amyloid beta 42 assembly, making it valuable in research on neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating conditions related to protein kinase C beta II activity, such as diabetes-induced atherosclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in various biochemical assays
作用機序
CGP-53353は、タンパク質キナーゼCβIIを選択的に阻害することでその効果を発揮します。この化合物は、酵素の活性部位に結合し、その活性化とそれに続く標的タンパク質のリン酸化を阻止します。 この阻害は、特にグルコース誘発条件下での細胞増殖とDNA合成を含むさまざまな細胞プロセスを阻害します .
類似化合物:
ビスインドリルマレイミドI: より幅広い活性を示す別のタンパク質キナーゼC阻害剤。
Gö 6976: タンパク質キナーゼCαとβIの選択的阻害剤。
スタウロスポリン: 強力ながらも非選択的なタンパク質キナーゼ阻害剤。
CGP-53353の独自性: CGP-53353は、タンパク質キナーゼCβIIに対する高い選択性があるため、この酵素を含む特定の経路を研究するための貴重なツールとなっています。 プリオン性Sup35線維化とアミロイドβ42アセンブリを阻害する能力は、他のタンパク質キナーゼ阻害剤とは異なる特徴です .
類似化合物との比較
Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader range of activity.
Gö 6976: Selective inhibitor of protein kinase C alpha and beta I.
Staurosporine: A potent but non-selective protein kinase inhibitor.
Uniqueness of CGP-53353: CGP-53353 is unique due to its high selectivity for protein kinase C beta II, making it a valuable tool for studying specific pathways involving this enzyme. Its ability to inhibit prionogenic Sup35 fibrillization and amyloid beta 42 assembly further distinguishes it from other protein kinase inhibitors .
特性
IUPAC Name |
5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPWQYDRPRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-60-2 | |
| Record name | CGP 53353 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
